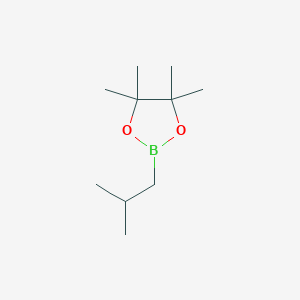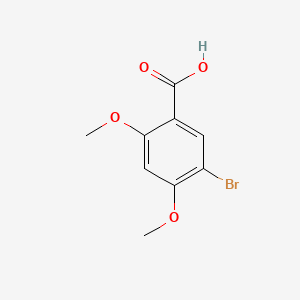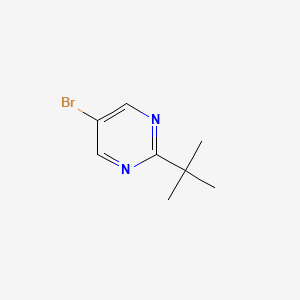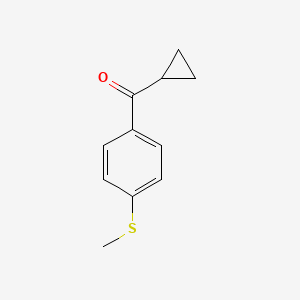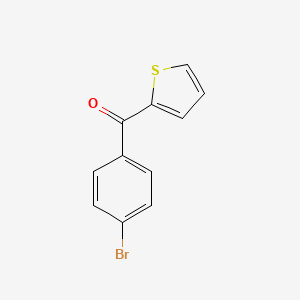
(4-Bromophenyl)(thiophen-2-yl)methanone
Vue d'ensemble
Description
The compound (4-Bromophenyl)(thiophen-2-yl)methanone is a chemical entity that features a bromophenyl group attached to a thiophene ring via a methanone linker. While the specific compound is not directly discussed in the provided papers, the related structures and reactivity patterns can offer insights into its potential properties and applications. Thiophene derivatives are known for their wide range of biological activities and applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of related thiophene-containing compounds typically involves multi-step reactions, often starting with a thiophene derivative that is further functionalized. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thiophen-2-yl)methanone involves oxidation of a benzo[b]thiophene derivative with an oxidative system such as H2O2 TFA . Similarly, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported using a reaction with dry ethanol and orthophosphoric acid, followed by purification steps . These methods suggest that the synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone could potentially be achieved through analogous procedures, with appropriate modifications to incorporate the bromine atom.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical reactivity and biological activity. For instance, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, which provides detailed information about the arrangement of atoms in the molecule . The molecular structure of (4-Bromophenyl)(thiophen-2-yl)methanone would likely be similar, with the bromine atom influencing the electronic properties of the molecule.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including nucleophilic addition. The reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thiophen-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles has been studied, showing that it can lead to functionalized benzo[b]thiophene derivatives under both basic and acidic conditions . This suggests that (4-Bromophenyl)(thiophen-2-yl)methanone could also participate in similar nucleophilic addition reactions, potentially leading to a range of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's boiling point, solubility, and stability. The electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important for understanding the reactivity and potential applications of these compounds . The specific physical and chemical properties of (4-Bromophenyl)(thiophen-2-yl)methanone would need to be determined experimentally, but they are likely to be similar to those of related compounds with halogen substituents on the phenyl ring .
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Synthesis and Spectral Characterization : Shahana and Yardily (2020) have synthesized novel compounds related to "(4-Bromophenyl)(thiophen-2-yl)methanone" and characterized them through spectral methods. Their work includes density functional theory (DFT) calculations and molecular docking studies, indicating potential antibacterial activity (M. Shahana & A. Yardily, 2020).
Antimicrobial and Antiviral Properties
- Antimicrobial Evaluation : Reddy and Reddy (2016) prepared derivatives by Suzuki cross-coupling from "(4-bromophenyl)(3-methylbenzofuran-2-yl)methanone" and evaluated their antibacterial and antifungal activities, demonstrating the compound's potential in combating microbial infections (B. Reddy & V. P. Reddy, 2016).
Material Science and Electronics
- Electrochemical and Electrochromic Properties : Hu et al. (2013) synthesized two novel polymers containing carbazole and phenyl-methanone units, demonstrating their electrochromic properties which could be applicable in electronic devices (Bin Hu et al., 2013).
Structural Studies
- Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a related compound, highlighting its significance in understanding the structural basis of its biological activities and material properties (S. Nagaraju et al., 2018).
Safety And Hazards
The compound has been assigned the hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P302+P352) .
Propriétés
IUPAC Name |
(4-bromophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPBKRQEURUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547664 | |
| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(thiophen-2-yl)methanone | |
CAS RN |
4160-65-0 | |
| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

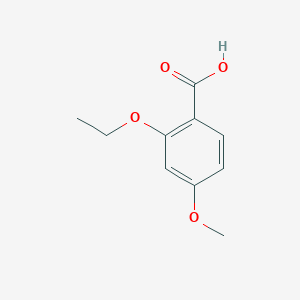
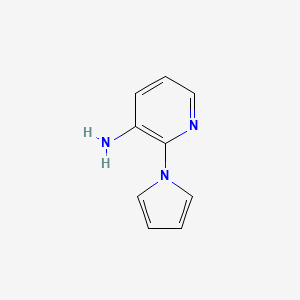
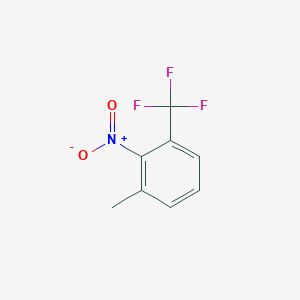
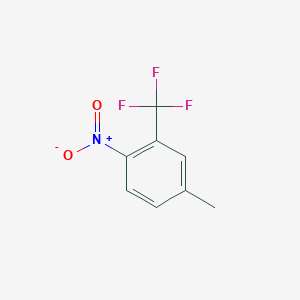

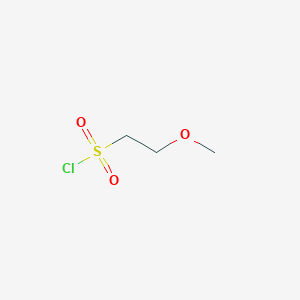
![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
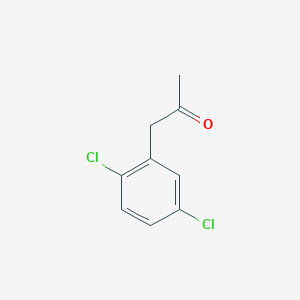
![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)
